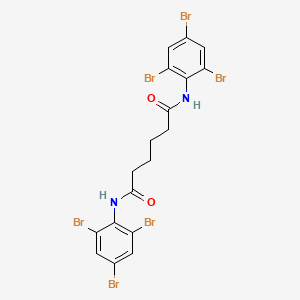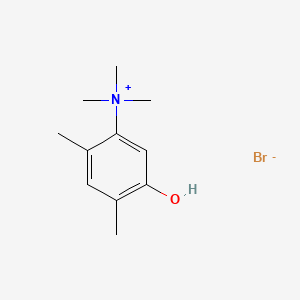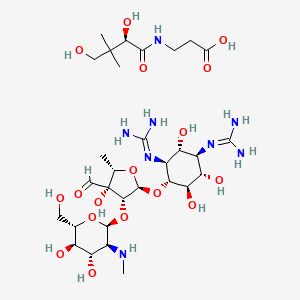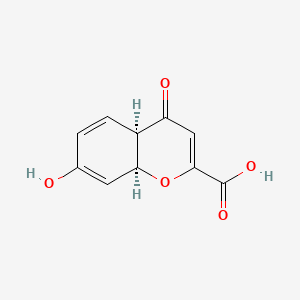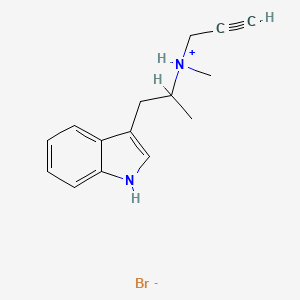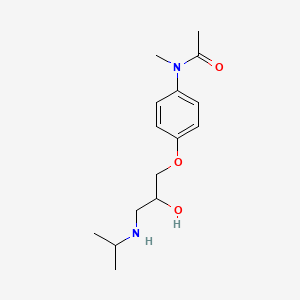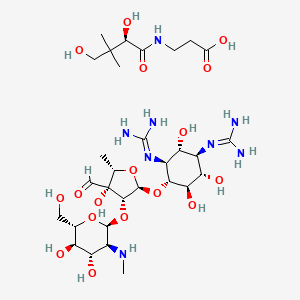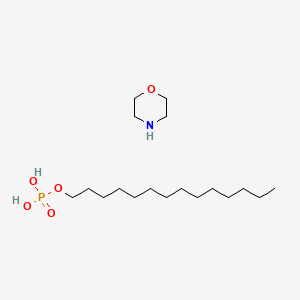
Morpholinium tetradecyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium tetradecyl hydrogen phosphate is a chemical compound with the molecular formula C18H40NO5P. It is a morpholinium-based ionic liquid, which means it is composed of morpholine and tetradecyl hydrogen phosphate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholinium tetradecyl hydrogen phosphate typically involves the reaction of morpholine with tetradecyl hydrogen phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium tetradecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted morpholinium compounds .
Wissenschaftliche Forschungsanwendungen
Morpholinium tetradecyl hydrogen phosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of morpholinium tetradecyl hydrogen phosphate involves its interaction with molecular targets and pathways within biological systems. The compound’s ionic nature allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit specific enzymes and interfere with viral replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to morpholinium tetradecyl hydrogen phosphate include:
- Morpholine
- Oleic acid, compound with morpholine (1:1)
- 4-morpholinopropane sulphonic acid
- 4-acetylmorpholine
- 2,2’-dimorpholinyldiethyl ether
Uniqueness
Its ionic liquid nature also provides advantages in terms of solubility, stability, and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
65104-59-8 |
|---|---|
Molekularformel |
C18H40NO5P |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
morpholine;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);5H,1-4H2 |
InChI-Schlüssel |
LAKQHNKENBYZJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Verwandte CAS-Nummern |
65104-60-1 65104-59-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


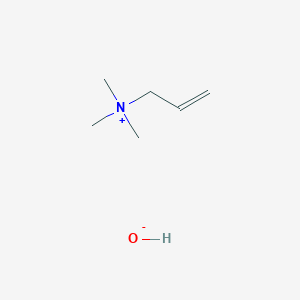
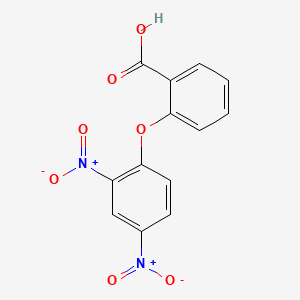
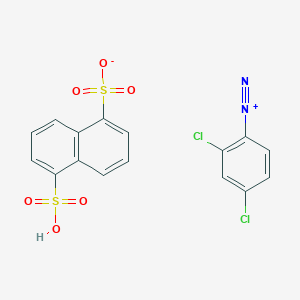
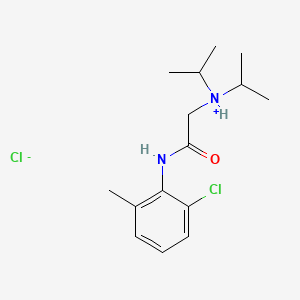
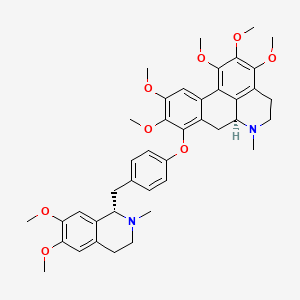
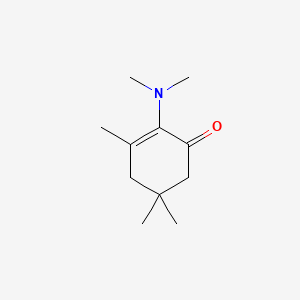
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
